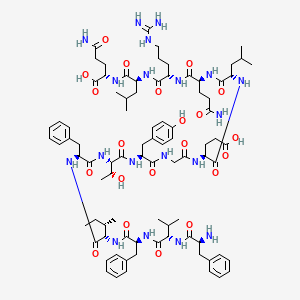

H-Phe-Val-Phe-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-OH

Vue d'ensemble

Description

Peptides are short chains of amino acids linked by peptide bonds. The peptide you mentioned is a sequence of 14 amino acids. Each amino acid in the sequence is represented by a three-letter abbreviation. For example, “Phe” stands for Phenylalanine, “Val” for Valine, and so on .

Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing chain, which is attached to insoluble resin beads .Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy. These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide .Chemical Reactions Analysis

Peptides can undergo various chemical reactions, most notably those involving the peptide bonds that link amino acids together. These reactions can lead to the formation or cleavage of peptide bonds, affecting the structure and properties of the peptide .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and reactivity, are influenced by the properties of the individual amino acids in its sequence .Applications De Recherche Scientifique

Peptide Analysis and Sequencing

The study of specific peptide sequences, such as H-Phe-Val-Phe-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-OH, is crucial in understanding the structure and function of proteins. For instance, the sequencing of amino-terminal residues in membrane-bound reaction center proteins of photosynthetic bacteria helps in elucidating their structure and functional roles in photosynthesis (Sutton et al., 1982).

Protein Structure Determination

Determining the amino acid sequence of specific protein subunits, like those in histocompatibility antigens, provides insights into their role in immune response and potential implications in immunology research (Uehara et al., 1980).

Enzyme and Protein Function

Studies on enzymes, such as adenylate kinase from porcine muscle, involve analyzing their amino acid composition to understand their catalytic activities and regulatory mechanisms (Heil et al., 1974).

Biomedical Applications

The structure and sequence of peptides, like glutaredoxin from rabbit bone marrow, are crucial in biomedical research. These peptides may have roles in cellular processes like redox regulation, with potential therapeutic applications (Hopper et al., 1989).

Immunological Research

Understanding the structure of peptides in major histocompatibility complex alloantigens is vital for immunological research, as it sheds light on antigen presentation and immune response mechanisms (Maloy et al., 1981).

Molecular Biology

Studying peptides in DNA-binding proteins, like those from Thermoplasma acidophilum, contributes to our understanding of gene regulation and DNA-protein interactions (Delange et al., 1981).

Endocrinology

The analysis of peptides involved in hormone regulation, such as growth hormone-releasing factor from a human pancreatic tumor, is significant in endocrinological research and understanding diseases like acromegaly (Guillemin et al., 1982).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H125N19O21/c1-10-49(8)71(104-80(120)64(42-52-23-16-12-17-24-52)101-82(122)70(48(6)7)103-73(113)56(87)41-51-21-14-11-15-22-51)83(123)102-65(43-53-25-18-13-19-26-53)81(121)105-72(50(9)106)84(124)100-63(44-54-28-30-55(107)31-29-54)74(114)93-45-68(110)94-58(34-37-69(111)112)76(116)99-61(39-46(2)3)78(118)96-59(32-35-66(88)108)77(117)95-57(27-20-38-92-86(90)91)75(115)98-62(40-47(4)5)79(119)97-60(85(125)126)33-36-67(89)109/h11-19,21-26,28-31,46-50,56-65,70-72,106-107H,10,20,27,32-45,87H2,1-9H3,(H2,88,108)(H2,89,109)(H,93,114)(H,94,110)(H,95,117)(H,96,118)(H,97,119)(H,98,115)(H,99,116)(H,100,124)(H,101,122)(H,102,123)(H,103,113)(H,104,120)(H,105,121)(H,111,112)(H,125,126)(H4,90,91,92)/t49-,50+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKDYBMNXFOSLF-SDGXXZENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H125N19O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1761.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Phe-Val-Phe-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Leu-Gln-OH | |

CAS RN |

153966-48-4 | |

| Record name | Anq 11125 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153966484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)

![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)